molecular formula C13H10FNO3 B6414505 4-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% CAS No. 1261962-38-2

4-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95%

Cat. No. B6414505
CAS RN: 1261962-38-2
M. Wt: 247.22 g/mol
InChI Key: SILCOZFUCYFAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-methoxyphenyl)nicotinic acid (4-FMPN) is a functionalized nicotinic acid derivative that has been widely studied in recent years. This compound has a wide range of applications in scientific research, ranging from biochemical and physiological effects to its use in lab experiments.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including biochemical studies of nicotinic acid receptors, physiological studies of nicotinic acid receptor-mediated signaling pathways, and studies of the pharmacological effects of 4-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95%.

Mechanism of Action

4-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is a nicotinic acid receptor agonist, meaning that it binds to and activates nicotinic acid receptors in the body. This binding activates a variety of signaling pathways, including those involved in the regulation of lipid and glucose metabolism, as well as those involved in the regulation of inflammation.
Biochemical and Physiological Effects
4-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the G-protein coupled receptor GPR109A, which is involved in the regulation of lipid and glucose metabolism. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce inflammation in a variety of cell types.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable at room temperature. Additionally, it can be used to study a variety of biochemical and physiological processes, including the regulation of lipid and glucose metabolism and the regulation of inflammation. However, it is important to note that 4-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% is a relatively new compound, and its long-term effects are not yet known.

Future Directions

Given its wide range of applications, there are numerous possible future directions for 4-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95%. These include further studies of its biochemical and physiological effects, as well as studies of its potential therapeutic applications. Additionally, further research into the synthesis of 4-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further studies of the pharmacological effects of 4-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% could lead to the development of new drugs or therapies.

Synthesis Methods

4-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-fluoro-4-methoxyphenol with acetic anhydride in the presence of pyridine, which produces 3-fluoro-4-methoxybenzoyl acetic acid. The second step involves the reaction of this intermediate with sodium hydroxide in the presence of ethanol, which produces 4-(3-Fluoro-4-methoxyphenyl)nicotinic acid, 95%.

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-3-2-8(6-11(12)14)9-4-5-15-7-10(9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILCOZFUCYFAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692570
Record name 4-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methoxyphenyl)nicotinic acid

CAS RN

1261962-38-2
Record name 4-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.